Lenalidomide-C10-OH
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Overview
Description
Lenalidomide-C10-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, with antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method starts with the bromination of methyl 2-methyl-3-nitrobenzoate to form methyl 2-bromomethyl-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the lenalidomide precursor . The final step involves the reduction of the nitro group to an amino group, yielding lenalidomide .
Industrial Production Methods: Industrial production of lenalidomide requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-C10-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of lenalidomide, which can be further modified for specific applications .
Scientific Research Applications
Lenalidomide-C10-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Lenalidomide-C10-OH exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
- Thalidomide
- Pomalidomide
- 6-fluoro lenalidomide
- 6-chloro lenalidomide
Lenalidomide-C10-OH stands out due to its unique combination of high potency, reduced toxicity, and broad range of applications in scientific research and medicine.
Properties
Molecular Formula |
C23H32N2O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[7-(10-hydroxydecyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H32N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,20,26H,1-8,10,13-16H2,(H,24,27,28) |
InChI Key |
QQWOUWPXCIIKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCO |
Origin of Product |
United States |
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